

Application Notes: 5-Hydroxylansoprazole as a Biomarker for Lansoprazole Metabolism

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Compound of Interest		
Compound Name:	5-Hydroxylansoprazole	
Cat. No.:	B1664657	Get Quote

Introduction

Lansoprazole, a proton pump inhibitor (PPI), is widely prescribed for the treatment of acid-related disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] The two main metabolic pathways are 5-hydroxylation, predominantly mediated by CYP2C19, and sulfoxidation, mediated by CYP3A4.[3][4] The resulting major metabolites are **5-hydroxylansoprazole** and lansoprazole sulfone, respectively.[1][3]

The activity of CYP2C19 is subject to genetic polymorphism, leading to significant interindividual variability in lansoprazole metabolism and clinical response.[2][3] Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs).[3] This genetic variability underscores the importance of a reliable biomarker to assess CYP2C19 activity and predict lansoprazole's metabolic fate in patients. **5-Hydroxylansoprazole**, being the primary metabolite formed by CYP2C19, serves as an effective biomarker for this purpose.[5] Monitoring the plasma concentrations of **5-hydroxylansoprazole** in relation to the parent drug can provide a clear indication of an individual's CYP2C19 metabolic capacity.

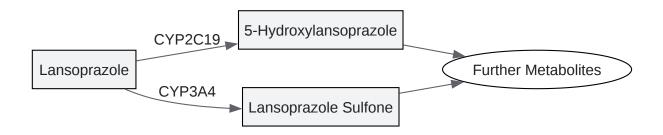
Metabolic Pathway of Lansoprazole

Lansoprazole undergoes extensive hepatic metabolism to inactive metabolites. The primary pathways are:



- 5-Hydroxylation: Catalyzed mainly by CYP2C19, this pathway leads to the formation of 5hydroxylansoprazole.[3][6]
- Sulfoxidation: Catalyzed by CYP3A4, this pathway results in the formation of lansoprazole sulfone.[3][4]

These primary metabolites can be further metabolized.[7] The disposition of lansoprazole is significantly influenced by the genetic polymorphism of CYP2C19.[6]



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Fig. 1: Metabolic pathway of lansoprazole.

Quantitative Data Summary

The pharmacokinetic parameters of lansoprazole and its metabolite, **5-hydroxylansoprazole**, are significantly influenced by the CYP2C19 genotype. The following tables summarize key pharmacokinetic data from a study involving a single 30 mg oral dose of lansoprazole in healthy volunteers with different CYP2C19 genotypes.

Table 1: Pharmacokinetic Parameters of Lansoprazole by CYP2C19 Genotype



CYP2C19 Phenotype	Cmax (µg/L)	AUC0−t (μg·h/L)	t1/2 (h)
Homozygous Extensive Metabolizers (hmEM)	756 ± 211	1345 ± 432	1.3 ± 0.3
Heterozygous Extensive Metabolizers (htEM)	1023 ± 345	2341 ± 876	1.8 ± 0.5
Poor Metabolizers (PM)	2134 ± 789	7890 ± 2345	4.5 ± 1.2

Data adapted from a study on healthy Chinese volunteers.[3]

Table 2: Pharmacokinetic Parameters of 5-Hydroxylansoprazole by CYP2C19 Genotype

CYP2C19 Phenotype	Cmax (µg/L)	AUC0-t (μg·h/L)
Homozygous Extensive Metabolizers (hmEM)	134 ± 45	345 ± 123
Heterozygous Extensive Metabolizers (htEM)	110 ± 34	311 ± 98
Poor Metabolizers (PM)	45 ± 21	156 ± 76

Data adapted from a study on healthy Chinese volunteers.[3]

Table 3: Metabolic Ratio of Lansoprazole to 5-Hydroxylansoprazole

CYP2C19 Genotype	Metabolic Ratio (Lansoprazole/5- Hydroxylansoprazole) at 3h post-dose
CYP2C1911 (Normal Metabolizer)	6.1 ± 4.5
CYP2C19117 (Intermediate Metabolizer)	2.8 ± 2.1
CYP2C1922 (Poor Metabolizer)	63.5 ± 12.2



Data from a study in a Turkish pediatric population.[5]

Experimental Protocols

Protocol 1: Quantification of Lansoprazole and **5-Hydroxylansoprazole** in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of lansoprazole and **5-hydroxylansoprazole** in human plasma.

- 1. Sample Preparation (Solid-Phase Extraction)
- To 500 μL of human plasma, add an internal standard (e.g., pantoprazole).
- Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute the analytes with a suitable elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- 2. LC-MS/MS Conditions
- Chromatographic Column: A C18 reversed-phase column (e.g., Thermo Hypurity Advance, 50 x 4.6mm, 5 μm).[8]
- Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate solution (e.g., 80:20 v/v).[8]
- Flow Rate: 1.0 mL/min.[8]
- Injection Volume: 10 μL.

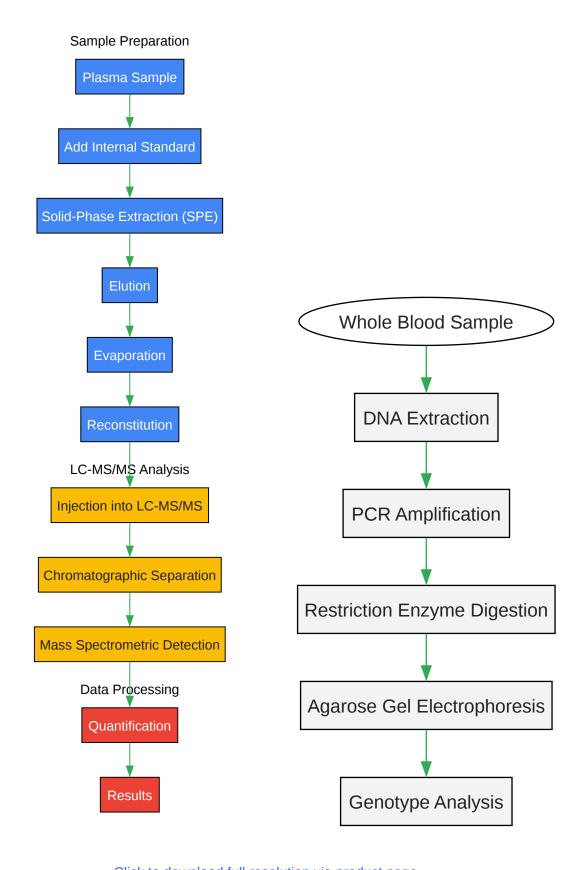
Methodological & Application





- Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[8]
- MRM Transitions:
 - Lansoprazole: Monitor appropriate precursor to product ion transition.
 - **5-Hydroxylansoprazole**: Monitor appropriate precursor to product ion transition.
 - Internal Standard: Monitor appropriate precursor to product ion transition.
- 3. Calibration and Quantification
- Prepare a series of calibration standards by spiking blank human plasma with known concentrations of lansoprazole and 5-hydroxylansoprazole.
- Process the calibration standards and quality control samples along with the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
- Determine the concentrations of the analytes in the unknown samples by interpolation from the calibration curve.





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